molecular formula C53H83NO14 B1144715 (19E/Z)-seco-[4-O-(2-羟乙基)]雷帕霉素 CAS No. 1062122-63-7

(19E/Z)-seco-[4-O-(2-羟乙基)]雷帕霉素

货号: B1144715
CAS 编号: 1062122-63-7
分子量: 958.2 g/mol
InChI 键: PRSJHEVLVQFMHJ-FRLQEACCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin, also known as (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin, is a useful research compound. Its molecular formula is C53H83NO14 and its molecular weight is 958.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

蛋白酶体抑制和变构调节

(19E/Z)-seco-[4-O-(2-羟乙基)]雷帕霉素,也称为 seco-雷帕霉素,已被确定为蛋白酶体的变构抑制剂。该化合物通过以低微摩尔浓度抑制蛋白酶和特异肽酶活性,调节蛋白酶体功能,即泛素-蛋白酶体途径中的必需蛋白酶。它干扰 19S 帽和 PA200 蛋白酶体激活剂与 20S 催化核心蛋白酶体的结合,影响蛋白酶体门的构象动力学。这表明 seco-雷帕霉素和相关化合物可以变构影响蛋白酶体功能,提出对靶向蛋白酶体的新型变构药物设计的意义(Osmulski & Gaczynska, 2013).

心脏保护和缺血再灌注损伤

研究还证明了雷帕霉素(seco-雷帕霉素的近亲)在针对缺血再灌注 (I/R) 损伤的心脏保护中具有新作用。它赋予类似于预处理的保护,通过激活线粒体 KATP 通道,显著减小心脏梗死面积。这种心脏保护作用并未伴随心室功能的改善,但有证据支持心肌细胞坏死和凋亡减少。这些发现表明雷帕霉素及其类似物(如 seco-雷帕霉素)可能代表了限制 I/R 损伤后梗死、凋亡和重塑的新治疗策略(Khan et al., 2006).

放射性标记合成

在分子成像和放射化学领域,seco-雷帕霉素类似物已被合成用于放射性标记 I-125,一种放射性同位素。这些标记类似物作为研究雷帕霉素及其衍生物影响的生物途径的工具。合成涉及关键反应,如特定甲氧基的取代、与 I-125 的交换反应以及雷帕霉素中特定键的逆醛醇断裂。这项研究通过成像研究促进了对雷帕霉素药效学和药代动力学的更广泛理解(Shu et al., 1996).

作用机制

Target of Action

The primary target of (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin, also known as Everolimus, is the mammalian target of rapamycin (mTOR) . mTOR is a serine/threonine kinase that plays pivotal roles in intracellular signaling .

Mode of Action

Everolimus works similarly to Rapamycin as an inhibitor of mTOR . By inhibiting mTOR, Everolimus blocks growth-driven transduction signals in the T-cell response to alloantigen .

Biochemical Pathways

The inhibition of mTOR by Everolimus affects the PI3K/Akt/mTOR signaling pathway , which is involved in cell proliferation, metabolism, and angiogenesis. This leads to downstream effects such as the inhibition of cell proliferation and angiogenesis in certain types of cancer .

Pharmacokinetics

Everolimus is absorbed rapidly after oral administration, reaching peak concentration after 1.3–1.8 hours . It has a steady-state peak and trough concentrations, and area under the concentration-time curve (AUC), are proportional to dosage . The interindividual pharmacokinetic variability of Everolimus can be explained by different activities of the drug efflux pump P-glycoprotein and of metabolism by cytochrome P450 (CYP) 3A4, 3A5 and 2C8 .

Result of Action

The inhibition of mTOR by Everolimus leads to the suppression of cell proliferation, metabolism, and angiogenesis in certain types of cancer . It also acts as an immunosuppressive agent in the context of organ transplantation .

Action Environment

The action, efficacy, and stability of Everolimus can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the CYP3A4 system can lead to drug-drug interactions . In patients with hepatic impairment, the apparent clearance of Everolimus is significantly lower than in healthy volunteers, suggesting that the dosage of Everolimus should be reduced in these patients .

安全和危害

Rapamycin is an immunosuppressant . It has anti-cancer, anti-viral, and anti-aging potentials . It has lesser adverse effects when compared to steroids .

未来方向

There is an increased demand for rapamycin because of its broad spectrum of applications in the medical field . Researchers are focused on the production of effective rapamycin derivatives to combat the growing demand of this wonder drug .

生化分析

Biochemical Properties

(19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin interacts with various enzymes, proteins, and other biomolecules. It is an inhibitor of mTOR, a protein that regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, and transcription .

Cellular Effects

(19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. By inhibiting mTOR, it can affect the process of protein synthesis and cell proliferation .

Molecular Mechanism

The molecular mechanism of action of (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As an mTOR inhibitor, it binds to FKBP12, an intracellular protein, and inhibits the mTOR pathway .

Metabolic Pathways

(19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin is involved in the mTOR signaling pathway. It interacts with enzymes such as mTOR and cofactors like FKBP12 .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin involves the conversion of rapamycin to the target compound through a series of chemical reactions.", "Starting Materials": [ "Rapamycin", "2-Bromoethanol", "Sodium hydride", "Acetic anhydride", "Pyridine", "Chloroform", "Water" ], "Reaction": [ "Step 1: Rapamycin is reacted with 2-bromoethanol and sodium hydride to form the intermediate 2-(19E/Z)-seco-rapamycin.", "Step 2: The intermediate is then reacted with acetic anhydride and pyridine to form the acetylated intermediate 2-(19E/Z)-seco-rapamycin-4-O-acetate.", "Step 3: The acetylated intermediate is then reacted with aqueous sodium hydroxide to remove the acetyl group and form the target compound (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin.", "Step 4: The target compound is isolated and purified using chloroform and water." ] }

CAS 编号

1062122-63-7

分子式

C53H83NO14

分子量

958.2 g/mol

IUPAC 名称

(2S)-1-[2-[(2R,3R,6S)-2-hydroxy-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaenyl]-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid

InChI

InChI=1S/C53H83NO14/c1-33(16-12-11-13-17-35(3)45(64-8)32-41-22-20-39(7)53(63,68-41)50(59)51(60)54-25-15-14-18-42(54)52(61)62)28-37(5)47(57)49(66-10)48(58)38(6)30-36(4)43(56)23-19-34(2)29-40-21-24-44(67-27-26-55)46(31-40)65-9/h11-13,16-17,19,23,30,33-34,36-37,39-42,44-46,48-49,55,58,63H,14-15,18,20-22,24-29,31-32H2,1-10H3,(H,61,62)/b13-11+,16-12+,23-19+,35-17+,38-30+/t33-,34+,36-,37-,39-,40+,41+,42+,44-,45+,46-,48-,49+,53-/m1/s1

InChI 键

PRSJHEVLVQFMHJ-FRLQEACCSA-N

手性 SMILES

C[C@@H]1CC[C@H](O[C@]1(C(=O)C(=O)N2CCCC[C@H]2C(=O)O)O)C[C@@H](/C(=C/C=C/C=C/[C@@H](C)C[C@@H](C)C(=O)[C@@H]([C@@H](/C(=C/[C@@H](C)C(=O)/C=C/[C@H](C)C[C@@H]3CC[C@H]([C@@H](C3)OC)OCCO)/C)O)OC)/C)OC

规范 SMILES

CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)O)O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)C=CC(C)CC3CCC(C(C3)OC)OCCO)C)O)OC)C)OC

同义词

(2S)-1-[2-Oxo-2-[(2R,3R,6S)-tetrahydro-2-hydroxy-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxo-3,5,7,15,19-docosapentaen-1-yl]-

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。